molecular formula C22H22N2O6 B8167163 (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate

Cat. No.: B8167163
M. Wt: 410.4 g/mol
InChI Key: KZRFACDDZNJUDY-SFHVURJKSA-N
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Description

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzyloxycarbonyl group, and a phenylbutanoate moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group.

    Formation of the Phenylbutanoate Moiety: This step involves the esterification of a phenylbutanoic acid derivative.

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate include:

  • (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate
  • (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-(2-fluorophenyl)butanoate
  • (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-(4-methoxyphenyl)butanoate

Uniqueness

The uniqueness of this compound lies in its specific structural features and stereochemistry, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c25-19-13-14-20(26)24(19)30-21(27)18(12-11-16-7-3-1-4-8-16)23-22(28)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRFACDDZNJUDY-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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